molecular formula C9H6N2O4S B1396414 2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid CAS No. 1350988-94-1

2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

Cat. No.: B1396414
CAS No.: 1350988-94-1
M. Wt: 238.22 g/mol
InChI Key: HOCHTYIZEPEEFN-UHFFFAOYSA-N
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Description

2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is an organic compound with the molecular formula C9H6N2O4S This compound features a unique structure that includes a thienylcarbonyl group, an oxazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid typically involves the reaction of thiophene-3-carbonyl chloride with 1,3-oxazole-4-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The thienylcarbonyl group may facilitate binding to proteins or enzymes, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Thienylcarbonyl)amino]-1,3-thiazol-4-yl acetic acid
  • 2-[(2-Thienylcarbonyl)amino]-1,3-thiazol-4-yl acetic acid

Uniqueness

2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical properties compared to thiazole-containing analogs. The oxazole ring can engage in different types of interactions and reactions, making this compound versatile for various applications.

Properties

IUPAC Name

2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4S/c12-7(5-1-2-16-4-5)11-9-10-6(3-15-9)8(13)14/h1-4H,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCHTYIZEPEEFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)NC2=NC(=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 3
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 4
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid

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